molecular formula C14H11F2NO2S B5362258 1-[(3,4-difluorophenyl)sulfonyl]indoline

1-[(3,4-difluorophenyl)sulfonyl]indoline

Cat. No.: B5362258
M. Wt: 295.31 g/mol
InChI Key: UCRGGCDNPAVSAS-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)sulfonyl]indoline is a fluorinated indoline derivative featuring a sulfonyl group substituted with a 3,4-difluorophenyl moiety. Indoline scaffolds are widely studied in medicinal chemistry due to their structural similarity to endogenous indole-containing biomolecules, such as tryptophan and serotonin . The sulfonyl group confers strong electron-withdrawing properties, while the difluorophenyl substituent enhances lipophilicity and metabolic stability, making this compound a candidate for therapeutic applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRGGCDNPAVSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]indoline typically involves the reaction of indoline with 3,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Difluorophenyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

1-[(3,4-Difluorophenyl)sulfonyl]indoline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The difluorophenyl moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Cytotoxic Activity

Key Compounds :

  • 5-O-Methylsulfonylindole (Compound 2) and 5-O-Aminosulfonylindole (Compound 3) ()
  • 1-[(3,4-Difluorophenyl)sulfonyl]indoline
Compound Substituent Cytotoxic Activity (vs. Doxorubicin) Key Findings
5-O-Methylsulfonylindole Small sulfonyl group Comparable activity High activity in COLO 205, SK-MEL-2, A549, and JEG-3 cell lines.
5-O-Aminosulfonylindole Small sulfonyl group Comparable activity Similar efficacy to methylsulfonyl analog.
Target Compound 3,4-Difluorophenylsulfonyl Not explicitly tested Bulkier substituent may reduce cytotoxicity compared to smaller sulfonyl groups.

Analysis: Small sulfonyl substituents (e.g., methyl, aminosulfonyl) in indole derivatives exhibit potent cytotoxicity, likely due to optimized steric compatibility with cellular targets . In contrast, the 3,4-difluorophenylsulfonyl group in the target compound introduces steric bulk, which may hinder binding to receptors involved in cytotoxicity.

Fluorine Substitution Patterns

Key Compounds :

  • 1-[(3-Fluorophenyl)sulfonyl]-4-methoxy-pyrrolidine derivative ()
  • This compound
Compound Fluorine Substitution Key Properties
3-Fluorophenylsulfonyl Mono-fluoro (para position) Moderate electron-withdrawing effects
3,4-Difluorophenylsulfonyl Di-fluoro (meta, para) Enhanced electron deficiency, higher lipophilicity

This modification may also improve metabolic stability compared to mono-fluorinated analogs, as seen in the patent for a liquid pharmaceutical composition containing a 3-fluorophenylsulfonyl derivative .

Sulfonyl vs. Acyl Substituents

Key Compounds :

  • 1-[(4-Chlorophenyl)acetyl]indoline ()
  • This compound
Compound Substituent Type Electronic Effects
4-Chlorophenylacetyl Acyl group Moderate electron withdrawal
3,4-Difluorophenylsulfonyl Sulfonyl group Strong electron withdrawal

Analysis :
Sulfonyl groups are stronger electron-withdrawing moieties than acyl groups, which may alter the indoline core’s reactivity and binding affinity. The 4-chlorophenylacetyl derivative () likely exhibits reduced target engagement compared to sulfonyl analogs due to weaker electronic effects, though its chloro substituent offers distinct lipophilic properties .

Role of Fluorinated Aromatic Systems

Key Compound: 1,1-Bis(4-fluorophenyl)oxazinoindole ()

Analysis: Fluorinated aromatic systems, such as the bis(4-fluorophenyl) group in oxazinoindole derivatives, are known to enhance bioavailability and resistance to oxidative metabolism . While the target compound’s 3,4-difluorophenyl group shares these advantages, its sulfonyl linkage provides additional versatility in drug design, enabling covalent or ionic interactions with enzymes or receptors.

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